2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole (CAS 672937-61-0), commercially known as cataCXium PtB, is a highly sterically demanding, electron-rich dialkylarylphosphine ligand [1]. Featuring an N-phenylpyrrole backbone, it provides a unique combination of strong σ-donation and extreme steric bulk, facilitating challenging oxidative additions and reductive eliminations in palladium- and nickel-catalyzed cross-couplings [2]. In industrial procurement and advanced process chemistry, it is particularly valued for its ability to drive multi-component domino reactions, Heck couplings of deactivated substrates, and the functionalization of sterically congested heterocycles where standard biarylphosphines (like XPhos) or trialkylphosphines (like P(tBu)3) may fail to provide sufficient conversion or selectivity [3].
Generic substitution with common bulky phosphines such as XPhos, SPhos, or P(tBu)3 often fails in complex cascade reactions and specific Heck or Sonogashira couplings due to the precise steric and electronic demands of the catalytic intermediate[1]. The N-phenylpyrrole backbone of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole provides a distinct bite angle and dispersive interaction profile compared to standard biphenyl-based Buchwald ligands[2]. In multicomponent domino reactions (e.g., Heck-isomerization-Fischer indolization) and the functionalization of sterically congested heterocycles, replacing this specific cataCXium ligand with generic biarylphosphines can lead to incomplete conversion, increased side-product formation (such as hydro-dehalogenation), or failure to close the final ring system due to premature catalyst deactivation [3].
2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole exhibits exceptional processability advantages in the palladium-catalyzed three- and four-component domino synthesis of indoles. By facilitating consecutive Mizoroki/Heck-isomerization-Fischer indolization reactions in a single pot, the ligand affords complex target heterocycles in 42–82% yields [1]. The specific steric profile of the N-phenylpyrrole backbone stabilizes the in situ formed β-arylated aliphatic ketone intermediate, allowing the cascade to proceed without premature catalyst deactivation—a common failure mode when attempting to consolidate multiple catalytic cycles using generic biarylphosphines.
| Evidence Dimension | Domino cascade yield |
| Target Compound Data | 42–82% yield across 3- and 4-component reactions |
| Comparator Or Baseline | Generic phosphines (prone to premature deactivation) |
| Quantified Difference | Enables multi-step cascade completion in one pot |
| Conditions | Pd-catalyzed consecutive Mizoroki/Heck-isomerization-Fischer indolization |
Allows process chemists to consolidate multi-step heterocyclic syntheses into a single operation, significantly reducing solvent and purification costs.
In the process development for the cyanation of a bromoaryl carboxylate en route to the pharmaceutical etrumadenant, 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole demonstrated high precursor suitability by achieving 91% conversion and 80% product purity (LCAP) without requiring protection of the free carboxylic acid [1]. While XPhos achieved a slightly higher purity profile (91% LCAP) and was selected for the final multikilogram scale-up, the >90% conversion achieved by the pyrrole-based ligand confirms its robustness and viability as a leading alternative for cross-couplings involving highly acidic, unprotected functional groups that typically poison less sterically shielded palladium catalysts.
| Evidence Dimension | Reaction Conversion (Unprotected Carboxylate) |
| Target Compound Data | 91% conversion, 80% LCAP |
| Comparator Or Baseline | XPhos (94% conversion, 91% LCAP) |
| Quantified Difference | Comparable high conversion (>90%) to the leading industrial benchmark |
| Conditions | Micromole-scale catalytic cyanation, [Pd(C3H5)Cl]2 precatalyst, K4[Fe(CN)6] |
Validates the ligand's procurement value for late-stage functionalization of unprotected acidic intermediates, saving costly protection and deprotection steps.
Computational assessments of P-ligand Tolman cone angles reveal that 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole possesses an exceptionally large linear cone angle (θL) of 225.2° and a tetrahedral cone angle (θT) of 183.4° [1]. This is significantly bulkier than related adamantyl-based ligands such as PAd2Bu (cataCXium A, θT = 176.3°). This extreme steric bulk, combined with the strong σ-donation of the dialkylphosphine moiety, accelerates the reductive elimination step in catalytic cycles. This makes it uniquely suited for cross-couplings of sterically congested substrates that stall at the Pd(II) intermediate stage when using smaller ligands.
| Evidence Dimension | Tetrahedral Cone Angle (θT) |
| Target Compound Data | 183.4° |
| Comparator Or Baseline | PAd2Bu / cataCXium A (θT = 176.3°) |
| Quantified Difference | +7.1° larger tetrahedral cone angle |
| Conditions | Computed [Ni(CO)3(P)] coordination environment |
Provides a quantitative steric rationale for selecting this specific ligand when standard bulky ligands fail to promote reductive elimination in hindered substrates.
For the electronic finetuning of rigid, sterically hindered 8-methoxypsoralens, 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole paired with Pd2(dba)3 successfully catalyzed both Heck and Sonogashira couplings at the congested 5-position [1]. It enabled the synthesis of 5-(hetero)aryl vinyl and alkynyl substituted psoralens in yields up to 88%, accommodating both electron-withdrawing and electron-donating groups. The extreme bulk of the ligand facilitates the challenging reductive elimination step in these rigid planar chromophore systems, outperforming baseline catalyst systems that struggle with the steric congestion of the psoralen core.
| Evidence Dimension | Cross-coupling yield (sterically congested core) |
| Target Compound Data | Up to 88% yield for 5-substituted 8-methoxypsoralens |
| Comparator Or Baseline | Baseline Pd catalysts (low conversion due to steric hindrance) |
| Quantified Difference | Enables high-yield functionalization of rigid planar systems |
| Conditions | Pd2(dba)3 (1 mol %), cataCXium PtB (4 mol %), Heck/Sonogashira conditions |
Demonstrates the ligand's utility in the late-stage functionalization of rigid, sterically demanding photoactive materials and APIs.
Ideal for one-pot cascade reactions (e.g., Heck-isomerization-Fischer indolization) where the catalyst must survive multiple sequential catalytic cycles without deactivation, significantly improving step economy in process chemistry [1].
Recommended for Sonogashira and Heck couplings of sterically hindered, planar photoactive molecules (like psoralens) where extreme ligand bulk is required to force reductive elimination [2].
Suitable for the cyanation or arylation of substrates bearing free carboxylic acids, where the ligand's electron richness and steric shielding protect the active Pd center from poisoning, achieving >90% conversion[3].
Effective in consecutive three- and pseudo-four-component syntheses of 3,5-diarylpyrazoles via α,β-unsaturated carbonyl intermediates, streamlining the procurement of complex pyrazole building blocks[1].